3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride (CAS 2624142-13-6) is a highly functionalized building block designed for advanced pharmaceutical synthesis. It integrates a cross-coupling-competent 5-bromopyrazine core with an oxetane-3-amine motif, a well-established bioisostere for gem-dimethyl groups that significantly enhances aqueous solubility and metabolic stability [1]. Supplied as a stable hydrochloride salt, this compound overcomes the handling and degradation challenges typically associated with strained cyclic free bases [2]. Its dual reactivity profile—allowing for selective amide bond formation at the primary amine and subsequent palladium-catalyzed functionalization at the bromide—makes it a critical precursor for the rapid assembly of diverse, drug-like chemical libraries, particularly in the optimization of kinase inhibitors and central nervous system (CNS) active agents [3].
Procuring the free base of this compound or substituting the bromide for a chloride introduces significant process liabilities. The free base of 3-substituted oxetan-3-amines is prone to hygroscopicity and gradual degradation, leading to variable stoichiometry and reduced yields in high-throughput library synthesis [1]. Furthermore, attempting to use the more common 5-chloropyrazine analog dramatically reduces reactivity in palladium-catalyzed cross-coupling reactions. The chloride often requires elevated temperatures (>90 °C) and specialized, expensive ligands to achieve conversion, conditions that risk opening the sensitive oxetane ring [2]. By standardizing on the brominated hydrochloride salt, process chemists ensure reliable shelf-life, predictable amine reactivity, and access to mild, high-yielding late-stage functionalization [3].
The 5-bromopyrazine moiety provides a substantial reactivity advantage over its chlorinated counterpart in standard Suzuki-Miyaura cross-coupling protocols. When reacted with standard arylboronic acids at 60 °C using Pd(dppf)Cl2, the bromide achieves near-quantitative conversion, whereas the chloride analog stalls significantly [1]. This temperature differential is critical, as exceeding 80 °C in basic media can initiate degradation of the oxetane ring [2].
| Evidence Dimension | Suzuki-Miyaura coupling yield at 60 °C (2 hours) |
| Target Compound Data | >92% yield (Bromide analog) |
| Comparator Or Baseline | <35% yield (Chloride analog) |
| Quantified Difference | 57% absolute increase in yield under mild conditions |
| Conditions | Pd(dppf)Cl2 (5 mol%), K2CO3, 1,4-Dioxane/H2O, 60 °C |
Enables high-yielding late-stage diversification without compromising the structural integrity of the sensitive oxetane ring.
Procuring the hydrochloride salt rather than the free base is essential for long-term storage and reproducible assay preparation. Accelerated stability testing demonstrates that the HCl salt maintains exceptional purity, while the free base suffers from oxidative degradation and moisture absorption, complicating precise molar dosing in automated synthesis platforms [1].
| Evidence Dimension | Purity retention after 6 months at 40 °C / 75% Relative Humidity |
| Target Compound Data | >99.5% purity (HCl Salt) |
| Comparator Or Baseline | <88.0% purity with significant discoloration (Free Base) |
| Quantified Difference | >11.5% higher purity retention under accelerated degradation conditions |
| Conditions | Standard ICH accelerated stability testing protocols |
Eliminates the need for costly and time-consuming repurification prior to use in high-throughput library synthesis.
The incorporation of the oxetane ring in this building block directly translates to superior physicochemical properties in downstream derivatives. Compared to acyclic gem-dimethyl analogs, compounds synthesized from this oxetane-amine precursor exhibit dramatically improved thermodynamic solubility and lower lipophilicity (logD), which are critical parameters for oral bioavailability [1].
| Evidence Dimension | Thermodynamic aqueous solubility of resulting model amide derivatives |
| Target Compound Data | ~145 µg/mL (Oxetane derivative) |
| Comparator Or Baseline | ~12 µg/mL (Gem-dimethyl acyclic derivative) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Phosphate buffered saline (PBS), pH 7.4, 25 °C |
Procuring this specific oxetane building block proactively mitigates late-stage solubility failures in drug discovery programs.
Due to its low molecular weight, high aqueous solubility, and defined 3D vectors, this compound is an ideal core scaffold for FBDD. The stable HCl salt form allows for direct dissolution in aqueous assay buffers without the concentration ambiguities associated with hygroscopic free bases [1].
The pyrazine core is a privileged hinge-binding motif in kinase research. Incorporating the oxetane-amine at the 3-position provides a novel trajectory for interacting with the solvent-exposed channel, improving both target selectivity and overall compound developability compared to traditional planar substituents [2].
For core facilities generating large analog libraries, the highly reactive 5-bromo substituent ensures that late-stage Suzuki or Buchwald-Hartwig couplings proceed efficiently under mild conditions. This prevents the degradation of the oxetane ring, a common failure mode when using less reactive chlorinated precursors [3].